6-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)quinoline-4-carboxamide
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Overview
Description
6-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a bromine atom, a pyrazole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials often include 6-bromoquinoline, 4-methylbenzaldehyde, and 1,5-dimethyl-1H-pyrazole. The key steps in the synthesis may include:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where 6-bromoquinoline is reacted with 4-methylbenzaldehyde under acidic conditions.
Introduction of the pyrazole moiety: This step involves the reaction of the intermediate with 1,5-dimethyl-1H-pyrazole, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the quinoline ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer, infectious diseases, and neurological disorders.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The pyrazole moiety can interact with enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-bromoquinoline: A simpler analog with similar core structure but lacking the pyrazole and carboxamide groups.
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)quinoline-4-carboxamide: Similar but without the bromine atom.
Uniqueness
6-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)quinoline-4-carboxamide is unique due to the combination of the bromine atom, pyrazole moiety, and carboxamide group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications.
Properties
Molecular Formula |
C23H21BrN4O |
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Molecular Weight |
449.3g/mol |
IUPAC Name |
6-bromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H21BrN4O/c1-14-4-6-16(7-5-14)22-11-20(19-10-18(24)8-9-21(19)27-22)23(29)25-12-17-13-26-28(3)15(17)2/h4-11,13H,12H2,1-3H3,(H,25,29) |
InChI Key |
VTQQTXFUFIHJAN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCC4=C(N(N=C4)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCC4=C(N(N=C4)C)C |
Origin of Product |
United States |
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